molecular formula C4H2N8 B14296734 7-Azidotetrazolo[1,5-a]pyrimidine CAS No. 116539-93-6

7-Azidotetrazolo[1,5-a]pyrimidine

Cat. No.: B14296734
CAS No.: 116539-93-6
M. Wt: 162.11 g/mol
InChI Key: VSVPXEBDKVBFLE-UHFFFAOYSA-N
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Description

7-Azidotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a tetrazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azidotetrazolo[1,5-a]pyrimidine typically involves the condensation of aminoazoles with acrylonitrile derivatives. For instance, condensation of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile has been used to synthesize azolo[1,5-a]pyrimidin-7-amines . Another method involves cyclocondensation of aminoazoles and (ethoxymethylidene)malononotrile under heating conditions in pyridine .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned condensation and cyclocondensation reactions. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial for industrial scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Azidotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    SNAr Reactions: Typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    CuAAC Reactions: Often performed in the presence of copper(I) salts and a suitable ligand under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted tetrazolo[1,5-a]pyrimidines.

    Cycloaddition Products: Triazole derivatives are commonly formed from CuAAC reactions.

Mechanism of Action

The mechanism of action of 7-Azidotetrazolo[1,5-a]pyrimidine involves its interaction with molecular targets through its azide and tetrazole functionalities. The azide group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages. These interactions can modulate biological pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Uniqueness: 7-Azidotetrazolo[1,5-a]pyrimidine is unique due to its azide functionality, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This sets it apart from other similar compounds that may not possess such versatile chemical properties.

Properties

CAS No.

116539-93-6

Molecular Formula

C4H2N8

Molecular Weight

162.11 g/mol

IUPAC Name

7-azidotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C4H2N8/c5-9-7-3-1-2-6-4-8-10-11-12(3)4/h1-2H

InChI Key

VSVPXEBDKVBFLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NN=N2)N=C1)N=[N+]=[N-]

Origin of Product

United States

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